(Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid
Overview
Description
(Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid is an organic compound characterized by the presence of a chlorophenyl group and a mercaptoacrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid typically involves the reaction of 4-chlorobenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a thiol-ene reaction to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive thiol group. It may also serve as a probe for investigating cellular redox states.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate redox states and interact with biological macromolecules makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid involves its interaction with biological macromolecules through its thiol group. This interaction can lead to the formation of disulfide bonds or other covalent modifications, affecting the function of proteins and enzymes. The compound may also influence cellular redox states, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic Acid: Similar in structure but lacks the thiol group.
3-(4-Chlorophenyl)-2-Propenoic Acid: Similar in structure but lacks the thiol group.
4-Chlorothiophenol: Contains a thiol group but lacks the acrylic acid moiety.
Uniqueness
(Z)-3-(4-Chlorophenyl)-2-Mercaptoacrylic Acid is unique due to the presence of both a chlorophenyl group and a mercaptoacrylic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-sulfanylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-5,13H,(H,11,12)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZXSVKKNPHGGV-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)O)S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)O)/S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5765-76-4 | |
Record name | NSC108806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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